Tetrakis(mercaptoacetato-O,S)cerium

Beschreibung

Historical Context and Discovery

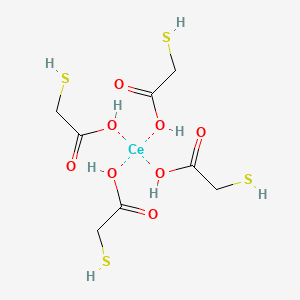

The exploration of cerium-based coordination complexes began in earnest during the mid-20th century, driven by the unique redox properties of cerium and its ability to adopt multiple oxidation states. Tetrakis(mercaptoacetato-O,S)cerium, with the molecular formula $$ \text{C}8\text{H}{16}\text{CeO}8\text{S}4 $$ and a molecular weight of 508.584 g/mol, emerged as a subject of interest in the 1980s. This compound is part of a broader class of cerium β-diketonates, which were initially developed for their volatility and stability in vapor-phase reactions.

Cerium itself was discovered in 1803 by Jons Jakob Berzelius and Wilhelm Hisinger, who isolated it from a mineral now known as cerite. The development of cerium coordination complexes, however, lagged until advancements in synthetic inorganic chemistry enabled the precise control of ligand environments. The mercaptoacetate ligand, which binds through both oxygen and sulfur donors, was first applied to cerium in the context of creating thermally stable complexes for industrial applications. Early synthetic methods, such as those described in a 1983 patent, involved reacting cerium nitrate with β-diketones under controlled pH conditions to achieve tetrahedral or octahedral coordination geometries.

Significance in Coordination Chemistry

This compound exemplifies the versatility of cerium in forming complexes with mixed-donor ligands. The mercaptoacetate ligand ($$ \text{HSCH}_2\text{COO}^- $$) coordinates via its thiolate sulfur and carboxylate oxygen atoms, creating a chelating effect that stabilizes the cerium center. This dual coordination mode is critical for modulating the electronic structure of the complex, as demonstrated by infrared spectroscopy studies showing distinct C=O and C-S stretching frequencies depending on the oxidation state of cerium.

The compound’s tetrahedral geometry, inferred from its molecular formula and analogous cerium β-diketonates, allows for efficient electron transfer processes. For instance, the oxidation of $$ \text{Ce}(\text{III}) $$ to $$ \text{Ce}(\text{IV}) $$ within such complexes is facilitated by the ligand’s ability to stabilize higher oxidation states through charge delocalization. This property has implications for catalytic applications, where cerium complexes act as redox mediators in organic transformations.

A comparative analysis of related cerium complexes reveals that this compound exhibits lower melting points (approximately 97°C) compared to other β-diketonates like $$ \text{Ce}(\text{tod})4 $$ (134°C) or $$ \text{Ce}(\text{tfa})3 $$ (176°C). This thermal behavior underscores its suitability for vapor-phase deposition processes, a key area of materials science research.

Table 1: Key Structural and Thermal Properties of Selected Cerium Complexes

| Complex | Coordination Geometry | Melting Point (°C) | Key Ligand Features |

|---|---|---|---|

| This compound | Tetrahedral | 97 | Mixed O/S donors, chelating |

| $$ \text{Ce}(\text{fod})_4 $$ | Tetrahedral | 134 | Fluorinated β-diketone |

| $$ \text{Ce}(\text{tfa})_3 $$ | Octahedral | 176 | Trifluoroacetylacetonate |

Key Research Motivations

The primary motivation for studying this compound lies in its dual functionality as both a structural and reactive moiety. Its low melting point and high volatility make it an ideal precursor for chemical vapor deposition (CVD) techniques, which are essential for manufacturing thin-film materials in electronics and optics. Additionally, the ligand’s sulfur donors provide potential sites for further functionalization, enabling the design of cerium-based catalysts for sulfur-containing substrates.

Recent advances in nuclear magnetic resonance (NMR) and X-ray diffraction have allowed researchers to probe the electronic environment of the cerium center in unprecedented detail. For example, proton NMR spectra of analogous cerium β-diketonates reveal distinct shifts corresponding to ligand protonation states, offering insights into redox dynamics. Furthermore, theoretical studies on thiolate coordination in zinc proteins provide a framework for understanding how sulfur donors in this compound influence its stability and reactivity.

Ongoing research aims to exploit this complex’s unique properties in fields such as renewable energy (e.g., as a redox mediator in fuel cells) and environmental chemistry (e.g., for heavy metal sequestration). The compound’s ability to undergo reversible oxidation-reduction cycles without ligand dissociation positions it as a promising candidate for next-generation catalytic systems.

Eigenschaften

CAS-Nummer |

94276-42-3 |

|---|---|

Molekularformel |

C8H16CeO8S4 |

Molekulargewicht |

508.6 g/mol |

IUPAC-Name |

cerium;2-sulfanylacetic acid |

InChI |

InChI=1S/4C2H4O2S.Ce/c4*3-2(4)1-5;/h4*5H,1H2,(H,3,4); |

InChI-Schlüssel |

YFFUINALAFAKEK-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(=O)O)S.C(C(=O)O)S.C(C(=O)O)S.C(C(=O)O)S.[Ce] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(mercaptoacetato-O,S)cerium typically involves the reaction of cerium salts with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous monitoring of reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(mercaptoacetato-O,S)cerium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cerium.

Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Ligand substitution reactions are common, where the mercaptoacetate ligands can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of cerium complexes, while reduction can produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

Introduction to Tetrakis(mercaptoacetato-O,S)cerium

This compound is a coordination compound characterized by its unique structure, where cerium is coordinated with four mercaptoacetate ligands. This compound, with the molecular formula , has garnered attention in various scientific fields due to its diverse applications in chemistry, medicine, and materials science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cerium salts with mercaptoacetic acid. The reaction is conducted under controlled conditions, often in an aqueous medium, where pH adjustments are made to facilitate complex formation. Optimizing reaction parameters such as temperature and concentration is crucial for achieving high yields and purity of the final product.

Synthetic Routes

- Laboratory Synthesis : Involves small-scale reactions with careful monitoring.

- Industrial Production : Scaling up laboratory methods using larger vessels and continuous monitoring for efficiency.

Chemical Catalysis

This compound serves as a catalyst in various organic reactions, particularly in oxidation and reduction processes. Its ability to coordinate with different substrates enhances its catalytic activity, making it valuable in synthetic organic chemistry.

Biomedical Research

Research is ongoing to explore the potential of this compound as a therapeutic agent. Preliminary studies suggest its efficacy in cancer treatment due to its ability to interact with biological molecules and potentially inhibit specific pathways involved in tumor growth.

Material Science

The compound is utilized in the development of advanced materials, including coatings and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in various applications, such as electronics and protective coatings.

Environmental Applications

This compound has potential applications in environmental remediation. Its ability to bind heavy metals can be exploited for removing contaminants from water sources, thereby contributing to environmental sustainability efforts.

Case Study 1: Catalytic Efficiency

In a study examining the catalytic properties of this compound, researchers demonstrated its effectiveness in promoting oxidation reactions under mild conditions. The results indicated a significant increase in reaction rates compared to traditional catalysts, showcasing its potential for industrial applications.

Case Study 2: Therapeutic Potential

A recent investigation into the use of this compound as an anticancer agent revealed promising results. In vitro studies showed that the compound inhibited cell proliferation in various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

Wirkmechanismus

The mechanism by which Tetrakis(mercaptoacetato-O,S)cerium exerts its effects involves its ability to coordinate with various substrates and catalyze specific reactions. The mercaptoacetate ligands play a crucial role in stabilizing the cerium center and facilitating interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Cerium(IV) Cyclopentadienyl Complexes

Examples : Tricyclopentadienyl cerium(IV) chloride

- Ligand Type : Cyclopentadienyl (Cp⁻, η⁵-C₅H₅).

- Oxidation State : Ce(IV).

- Structure: Monomeric or dimeric, with Cl⁻ counterions.

- Stability : High thermal stability but sensitive to hydrolysis.

- Redox Behavior: Exhibits reversible Ce(IV)/Ce(III) redox transitions, as shown by Gulino et al. (1988) in alkoxide analogues .

- Applications: Used in organometallic synthesis and redox catalysis.

Cerium(IV) Acetylacetonate Complexes

Example : Tetrakis(2,4-pentanedionato)cerium(IV)

- Ligand Type : Acetylacetonate (acac⁻, β-diketonate).

- Oxidation State : Ce(IV).

- Structure : Eight-coordinate, square antiprismatic geometry.

- Stability : Stabilized by strong chelation from β-diketonate ligands.

- Redox Behavior : Ce(IV) is stabilized by electron-withdrawing ligands (e.g., trifluoroacetylacetonate) .

- Applications : Precursors for ceramic materials and oxidation catalysts.

- Key Difference: Mercaptoacetato ligands introduce sulfur donor atoms, which may lower redox potentials compared to acac⁻ ligands, altering catalytic selectivity.

Dirhodium Tetraacetate

Example : Rh₂(OAc)₄ (CAS 15956-28-2)

- Ligand Type : Acetate (OAc⁻).

- Oxidation State : Rh(II).

- Structure : Paddle-wheel dimer with bridging OAc⁻ ligands.

- Stability : Air-stable but reacts with strong oxidizers.

- Applications : Widely used in carbene transfer reactions and C–H functionalization.

- Key Difference : Mercaptoacetato ligands in cerium complexes may enable sulfur-mediated catalysis (e.g., thiol oxidation), unlike Rh₂(OAc)₄’s carbene reactivity .

Cerium EDTA Complexes

Example : (Ethylenediaminetetraacetato)cerate(1−) (CAS 15158-67-5)

- Ligand Type : EDTA⁴⁻ (polydentate, hexadentate).

- Oxidation State : Ce(III) or Ce(IV).

- Structure : Octahedral coordination with high denticity.

- Stability : Extremely stable due to strong chelation; used in MRI contrast agents.

- Applications : Water treatment, medical imaging.

- Key Difference : Mercaptoacetato’s simpler bidentate coordination offers flexibility for redox-active sites, unlike EDTA’s rigid encapsulation .

Bis(mercaptoacetato-O,S)magnesium

Example : Mg(HSCH₂COO)₂ (CAS 69068-10-6)

- Ligand Type : Mercaptoacetate (same as target compound).

- Oxidation State : Mg(II).

- Structure : Likely tetrahedral or octahedral geometry.

- Applications: Potential use in sulfur-rich polymers or bioinorganic models.

- Key Difference : Cerium(IV) complexes with mercaptoacetato ligands are expected to exhibit redox activity absent in Mg(II) analogues.

Biologische Aktivität

Tetrakis(mercaptoacetato-O,S)cerium is a cerium compound that has garnered attention for its potential biological activities, particularly in biomedical applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and antioxidant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a coordination compound where cerium is complexed with mercaptoacetate ligands. The presence of sulfur and oxygen in the ligands contributes to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Recent studies have indicated that cerium compounds, including this compound, exhibit significant antimicrobial activity. The mechanism primarily involves the generation of reactive oxygen species (ROS) upon contact with microbial cells.

- Mechanism of Action :

| Study | Microorganism | Effect | Mechanism |

|---|---|---|---|

| E. coli | Inhibition of growth | ROS generation leading to oxidative stress | |

| S. aureus | Cell lysis | Disruption of cell membrane integrity |

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines, revealing concentration-dependent responses.

- Cell Lines Tested : Human fibroblasts, mesenchymal stem cells (MSCs), and keratinocytes.

- Findings :

| Concentration (M) | Cell Type | Effect on Viability | Statistical Significance |

|---|---|---|---|

| 10^-6 | Human Fibroblasts | Increased viability | p < 0.01 |

| 10^-2 | Human MSCs | Decreased viability | p < 0.05 |

| 10^-4 | Keratinocytes | Increased metabolism | p < 0.01 |

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, showing its ability to scavenge free radicals and reduce oxidative stress.

- FRAP Assay Results : The compound demonstrated significant antioxidant activity when tested against standard antioxidants.

- Potential Applications : This property suggests potential applications in protecting cells from oxidative damage in various pathological conditions.

Case Study 1: Wound Healing Applications

In a study focusing on wound regeneration, this compound was incorporated into a hydrogel matrix. The results showed enhanced wound healing rates in animal models compared to controls due to its antimicrobial and antioxidant properties .

Case Study 2: Cytotoxicity Assessment in Cancer Research

A study evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells at specific concentrations, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Question

- UV-Vis spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range, typical for Ce³⁺-thiolate complexes .

- EPR : Detect paramagnetic Ce³⁺ species at low temperatures (4 K), though silent for diamagnetic Ce⁴⁺ .

- XANES : Probe Ce L₃-edge to distinguish between Ce³⁺ (5720 eV) and Ce⁴⁺ (5733 eV) oxidation states .

How do ligand substitution reactions impact the stability of this compound in aqueous media?

Advanced Research Question

Mercaptoacetate ligands are susceptible to displacement by stronger-field ligands (e.g., H₂O or Cl⁻), leading to decomposition. To assess stability:

- Kinetic studies : Monitor ligand dissociation via UV-Vis at varying pH and ionic strengths. For example, competitive binding with EDTA can quantify ligand lability .

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds; decomposition above 200°C suggests robust solid-state coordination .

- DFT calculations : Model ligand-exchange energetics to predict substitution pathways, as demonstrated for Ce(acac)₄ systems .

How can researchers reconcile conflicting magnetic susceptibility data for cerium complexes like this compound?

Advanced Research Question

Discrepancies in magnetic moments (μ_eff) often stem from mixed oxidation states or temperature-dependent Van Vleck paramagnetism. Resolution strategies include:

- Multi-temperature measurements : Collect χ vs. T data (2–300 K) to distinguish Curie-Weiss behavior from temperature-independent paramagnetism (TIP) .

- Theoretical modeling : Use CASSCF calculations to evaluate open-shell singlet-triplet energy gaps, which dominate TIP in Ce³⁺ complexes .

- Complementary techniques : Pair SQUID magnetometry with XANES to correlate μ_eff with Ce³⁺/Ce⁴⁺ ratios .

What strategies optimize the catalytic activity of this compound in redox reactions?

Advanced Research Question

Ce³⁺/Ce⁴⁺ redox cycling is central to catalysis. Enhance activity via:

- Ligand tuning : Introduce electron-withdrawing groups on mercaptoacetate to lower Ce³⁺ → Ce⁴⁺ oxidation potentials, as seen in fluorinated cerium complexes .

- Support immobilization : Anchor the complex on mesoporous silica to prevent aggregation and improve recyclability .

- In situ XAFS : Monitor coordination changes during catalysis to identify active species .

How should researchers design experiments to resolve contradictory solubility data for this compound in organic solvents?

Basic Research Question

Contradictions arise from impurities or solvent hygroscopicity. Mitigate by:

- Standardized protocols : Pre-dry solvents over molecular sieves and use glovebox techniques for moisture-sensitive samples .

- Hansen solubility parameters : Calculate δ values to predict solubility in solvents like THF (δ ≈ 18 MPa¹/²) or DMSO (δ ≈ 24 MPa¹/²) .

- Reproducibility checks : Compare results across multiple labs using identical batches of reagents .

What computational methods best predict the reactivity of this compound in ligand-assisted catalysis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.